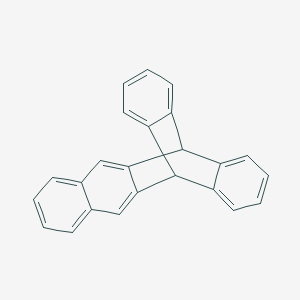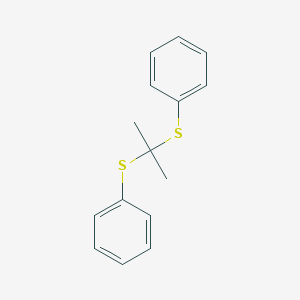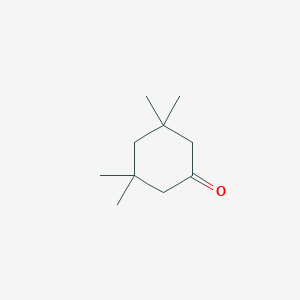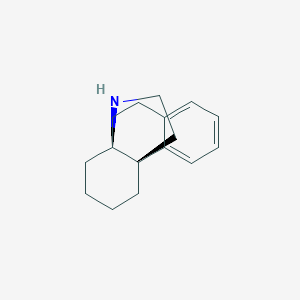![molecular formula C20H28N2O5S2 B079476 4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide CAS No. 116937-41-8](/img/structure/B79476.png)
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and channels, which play crucial roles in various physiological processes.
作用机制
DIDS inhibits the activity of anion transporters and channels by binding to a specific site on the protein. This binding site is located on the extracellular surface of the protein and is thought to be involved in the conformational change required for ion transport. By binding to this site, DIDS prevents the conformational change, thereby inhibiting ion transport.
生化和生理效应
DIDS has been shown to have a wide range of biochemical and physiological effects. Inhibition of anion transporters and channels by DIDS can lead to changes in intracellular pH, chloride secretion, and cell volume regulation. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis.
实验室实验的优点和局限性
DIDS has several advantages for lab experiments. It is a potent inhibitor of anion transporters and channels, making it a valuable tool for studying their function. DIDS is also relatively easy to synthesize and has a long shelf life. However, DIDS has some limitations. It is not specific to any particular anion transporter or channel, so its effects may be non-specific. Additionally, DIDS can have off-target effects on other proteins, which can complicate data interpretation.
未来方向
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of anion transporters and channels. This would allow for more precise manipulation of ion transport and could lead to the development of new therapies for diseases such as cystic fibrosis. Another area of interest is the study of the off-target effects of DIDS. Understanding these effects could lead to a better understanding of the function of other proteins and pathways. Finally, the use of DIDS in combination with other inhibitors could provide insights into the complex interactions between anion transporters and channels.
合成方法
The synthesis of DIDS involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with diethylamine to form 4-(diethylamino)-3-nitrobenzenesulfonamide. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form 4-[4-(diethylamino)sulfonylphenyl]acetic acid. Finally, the acid is converted to DIDS by reacting it with thionyl chloride and diethylamine.
科学研究应用
DIDS has been extensively used in scientific research to study the function of anion transporters and channels. Anion transporters and channels are involved in various physiological processes, including acid-base balance, chloride secretion, and volume regulation. DIDS has been shown to inhibit the activity of these transporters and channels, providing a valuable tool for studying their function.
属性
CAS 编号 |
116937-41-8 |
|---|---|
产品名称 |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
分子式 |
C20H28N2O5S2 |
分子量 |
440.6 g/mol |
IUPAC 名称 |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI 键 |
NKYSCFSNEBARFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



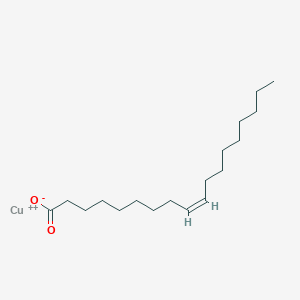
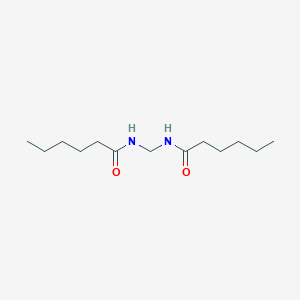
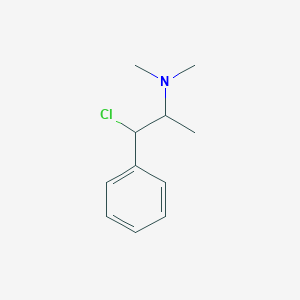
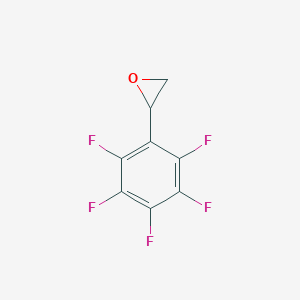
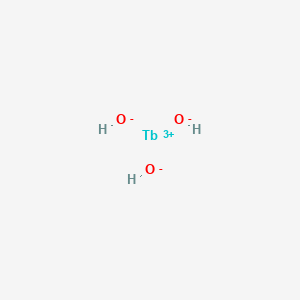
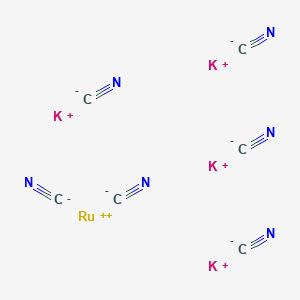
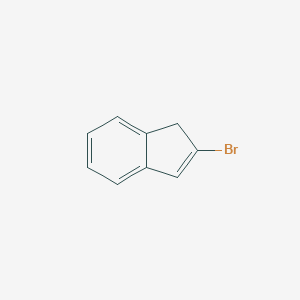
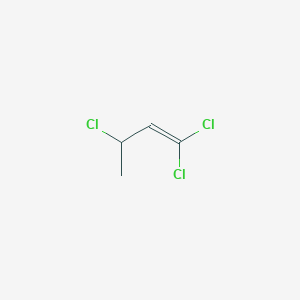
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
